1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, the compound 5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .科学的研究の応用

Corrosion Inhibition

One notable application of imidazole derivatives, including those related to 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, is in the field of corrosion inhibition. These compounds have been synthesized and investigated for their efficiency in protecting metals against corrosion. For instance, the derivative 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, among others, demonstrated significant corrosion inhibition on mild steel in acidic solutions, showcasing up to 96% efficiency. The study highlighted the imidazole derivatives' strong adsorption following the Langmuir model and indicated their utility as mixed-type corrosion inhibitors, which involve both physisorption and chemisorption mechanisms (Prashanth et al., 2021).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Imidazole derivatives, including those structurally similar to this compound, have been employed in constructing coordination polymers and MOFs. These frameworks have diverse applications, ranging from catalysis to gas storage and separation. A study involving 2-(3-methoxyphenyl)-1H-imidazole-4,5-dicarboxylic acid and its dimethoxy variant as ligands resulted in the synthesis of several polymers with intriguing structures and properties, such as thermal stability and photoluminescence, highlighting the versatility of these imidazole-based ligands in designing functional materials (Xiong et al., 2013).

Anticancer and Antimicrobial Activities

The structural motif of this compound is found in compounds investigated for biological activities, including anticancer and antimicrobial effects. Research has demonstrated that certain imidazole-containing compounds exhibit promising anticancer properties against various cancer cell lines. For example, derivatives synthesized for their antiproliferative effects showed significant activity, underscoring the potential of imidazole frameworks in medicinal chemistry and drug development (Karthikeyan et al., 2017).

Spectroscopic Analysis and Molecular Docking

Imidazole derivatives are also a focal point for spectroscopic analysis and computational studies, including molecular docking, to understand their reactivity and potential interactions with biological targets. This approach aids in elucidating the mechanisms behind their biological activities and in the design of novel compounds with enhanced efficacy. Studies combining experimental and computational methods offer insights into the reactive properties of imidazole derivatives, paving the way for their application in various scientific fields (Hossain et al., 2018).

作用機序

Target of Action

For instance, Urapidil, a drug synthesized from 1-(2-methoxyphenyl)piperazine, is known to interact with the 5HT-1A receptor .

Mode of Action

For example, Urapidil, a related compound, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

For instance, a synthetic chalcone derivative, DPP23, has been found to exert antitumor activity through ROS-mediated apoptosis in cancer cells . It was found to modulate the expression of several genes involved in glutathione metabolism, which is crucial for maintaining cellular redox balance .

Pharmacokinetics

For instance, the pharmacokinetic parameters of certain decoquinate derivatives were evaluated after intravenous and oral administration to male C57BL/6 mice .

Result of Action

For example, Urapidil, a related compound, is known to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Action Environment

For instance, the synthesis of Urapidil involves a reaction catalyzed by Yb(OTf)3 in acetonitrile , indicating that the reaction environment can influence the formation of the compound.

特性

IUPAC Name |

3-(2-methoxyphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-8(10)13-7-12-6-9(13)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIGXQOOKOSWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

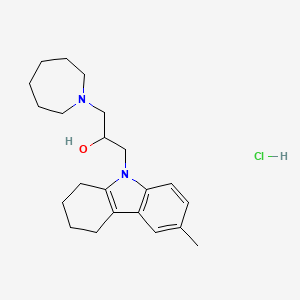

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

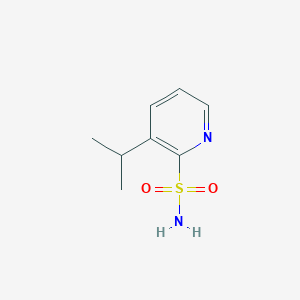

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)

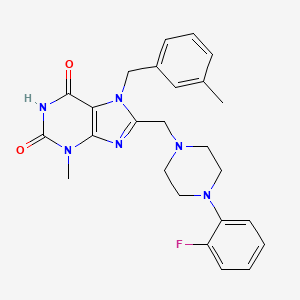

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)

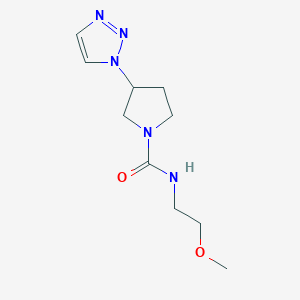

![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)